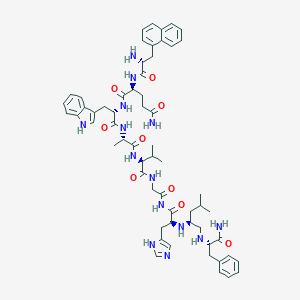
(R)-(-)-1-Benzyl-3-aminopyrrolidine
Übersicht
Beschreibung
(-)-(-)-1-Benzyl-3-aminopyrrolidine (BAP) is a chiral, heterocyclic amino acid derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BAP has been extensively studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, pharmacology, and drug design.
Wissenschaftliche Forschungsanwendungen
Convenient Synthesis Routes
Jean et al. (2001) detailed a rapid and mainly aqueous condition synthesis of 1-Benzyl 3-aminopyrrolidine, starting from commercially available materials. This process is significant for producing this compound in high yields, highlighting its accessibility for various research and industrial applications Jean et al., 2001.
Enhancing Enantioselectivity
Höhne, Robins, and Bornscheuer (2008) explored the kinetic resolution of 3-aminopyrrolidine with ω-transaminases, demonstrating how protection strategies can substantially enhance reaction rates and enantioselectivity. This research underscores the compound's role in producing enantiomerically pure substances, vital for pharmaceuticals Höhne et al., 2008.
Optimization of Resolution Processes
Sakurai, Yuzawa, and Sakai (2008) reported on the optimization of diastereomeric salt formation processes for resolving 3-aminopyrrolidine, focusing on industrial-scale production. This work illustrates the practical aspects of producing enantiopure compounds from (R)-(-)-1-Benzyl-3-aminopyrrolidine Sakurai et al., 2008.
Chiral Derivatizing Agents
Bhushan and Lal (2013) incorporated (R)-(+)-naphthylethyl amine and (S)-(+)-1-benzyl-3-aminopyrrolidine into cyanuric chloride to create new chiral derivatizing agents for the enantioseparation of amino acids. This application is pivotal for analytical chemistry, enabling the separation and analysis of chiral compounds Bhushan & Lal, 2013.
Asymmetric Synthesis
The asymmetric synthesis of important chiral building blocks using this compound has been detailed by several researchers, including Bunnage et al. (2004), who reported on the diastereoselective synthesis of 4-aminopyrrolidine-3-carboxylic acid derivatives. Such syntheses are crucial for developing pharmaceuticals and biologically active molecules Bunnage et al., 2004.
Chemo-enzymatic Preparations
Iding, Wirz, and Rogers-Evans (2004) introduced a chemo-enzymatic method to prepare chiral 3-aminopyrrolidine derivatives, highlighting the compound's versatility in enzyme-catalyzed reactions. This approach is essential for sustainable and selective synthesis processes Iding et al., 2004.
Eigenschaften
IUPAC Name |
(3R)-1-benzylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364011 | |
| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114715-39-8 | |
| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benz[f]indan-1-ol](/img/structure/B37803.png)


![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)








